molecular formula C14H14N6 B4326383 3,5-bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine CAS No. 52868-20-9

3,5-bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine

Cat. No. B4326383
CAS RN: 52868-20-9
M. Wt: 266.30 g/mol
InChI Key: LTRPHOFGMGBGIO-UHFFFAOYSA-N
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Description

3,5-bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine, also known as BATA, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This molecule contains two triazole rings and two aniline groups, making it a highly versatile compound that can be easily modified to suit different purposes.

Mechanism of Action

The mechanism of action of 3,5-bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine is not yet fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3,5-bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine in lab experiments is its versatility. It can be easily modified to suit different purposes, making it a useful tool for researchers in a variety of fields. However, one limitation of using 3,5-bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine is its potential toxicity. Care must be taken when handling this compound to ensure the safety of researchers.

Future Directions

There are many potential future directions for research involving 3,5-bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine. One area of interest is the development of new drugs based on this compound. Additionally, 3,5-bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine may have potential applications in the development of new materials, such as sensors and catalysts. Further research is needed to fully understand the potential of this compound.

Scientific Research Applications

3,5-bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in the fields of medicine, materials science, and catalysis.

properties

IUPAC Name

3,5-bis(3-aminophenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c15-11-5-1-3-9(7-11)13-18-19-14(20(13)17)10-4-2-6-12(16)8-10/h1-8H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRPHOFGMGBGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(N2N)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241744
Record name 3,5-Bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52868-20-9
Record name 3,5-Bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52868-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(3-aminophenyl)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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